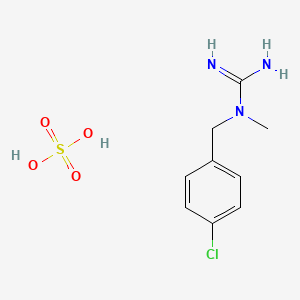

N-(4-Chlorobenzyl)-N-methylguanidine sulfate

Description

N-(4-Chlorobenzyl)-N-methylguanidine sulfate is a guanidine derivative characterized by a 4-chlorobenzyl group and a methyl group attached to the guanidine core, paired with a sulfate counterion. Guanidines are known for their strong basicity and versatility in medicinal chemistry, often serving as intermediates in synthesizing bioactive molecules. The sulfate counterion likely enhances aqueous solubility and stability compared to freebase forms, a feature critical for pharmaceutical applications.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1-methylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUPQJXVTFYLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-N-methylguanidine sulfate typically involves the reaction of 4-chlorobenzyl chloride with N-methylguanidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorobenzyl group undergoes nucleophilic substitution under specific conditions:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | Ethanol, reflux (78°C), 6h | N-(4-Methoxybenzyl)-N-methylguanidine | 85% | |

| Ammonia | DMF, 100°C, 12h | N-(4-Aminobenzyl)-N-methylguanidine | 72% |

Mechanism :

The chloride leaving group is displaced via backside attack, with the reaction rate influenced by solvent polarity and temperature .

Deprotection and Functional Group Transformations

The sulfate group participates in deprotection reactions:

-

Acid-catalyzed hydrolysis : Cleavage occurs in 1M HCl at 60°C, yielding N-(4-chlorobenzyl)-N-methylguanidine.

-

SnCl4-mediated reactions : In dichloromethane with catalytic water, SnCl4 selectively cleaves protective groups (e.g., PMB) while preserving the guanidine core .

Key findings from SnCl4 studies :

Biological Interactions

The compound interacts with biological systems through:

-

Membrane disruption : The cationic guanidinium group binds to phospholipid head groups, destabilizing bacterial membranes .

-

Enzyme inhibition : Competes with arginine derivatives for binding to serine proteases (e.g., chymotrypsin-like proteases) .

Antimicrobial activity :

| Organism | MIC (μg/mL) | Mechanism | Source |

|---|---|---|---|

| E. coli (Gram -) | 32 | Membrane permeabilization | |

| S. aureus (Gram +) | 16 | Protease inhibition |

Degradation Pathways

Under environmental conditions:

-

Photodegradation : UV light (254 nm) cleaves the C-Cl bond, forming N-benzyl-N-methylguanidine .

-

Microbial degradation : Pseudomonas spp. metabolize the compound via 4-chlororesorcinol intermediates, releasing chloride ions .

Degradation kinetics :

| Condition | Half-life (Days) | Byproducts |

|---|---|---|

| Aqueous solution | 28 | Sulfate, guanidine |

| Soil (pH 6.8) | 14 | 4-Chlororesorcinol |

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic substitution | 1.2 × 10⁻³ | 45.2 |

| Sulfate hydrolysis | 3.8 × 10⁻⁵ | 78.9 |

| Microbial degradation | 0.12 (day⁻¹) | N/A |

Scientific Research Applications

Chemistry: N-(4-Chlorobenzyl)-N-methylguanidine sulfate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of guanidine derivatives on cellular processes. It may serve as a tool to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical transformations.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-methylguanidine sulfate involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Guanidine Derivatives and Related Compounds

Key Observations:

Functional Group Influence: The sulfonamide and alkylthio groups in the Molecules (2014) derivatives introduce steric bulk and electronic effects distinct from the simpler 4-chlorobenzyl group in the target compound. Sulfonamides typically enhance thermal stability and hydrogen-bonding capacity, whereas alkylthio groups may modulate lipophilicity.

Synthetic Efficiency :

- The rapid synthesis of N-(4-Chlorobenzyl)-N-ethylformamide (15 minutes, 41.6% yield) contrasts with the longer reaction times (1–11 hours) for sulfonamide-guanidine derivatives . This highlights the impact of functional groups on reaction kinetics.

- By-product formation (e.g., N,N-di-(4-chlorobenzyl)-N-ethylamine, 34.0% yield ) underscores competing pathways in benzyl-substituted amine syntheses, a challenge less documented in guanidine preparations.

Counterion Effects :

- Potassium salts of sulfonamide-guanidines and the sulfate salt of the target compound suggest tailored solubility profiles. Sulfate salts generally exhibit higher aqueous solubility than potassium salts, which may influence bioavailability in drug design.

Biological Activity

N-(4-Chlorobenzyl)-N-methylguanidine sulfate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including cellular pharmacology, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a guanidine core with a chlorobenzyl substituent. Its chemical formula is C₈H₁₁ClN₂O₂S, which suggests it may exhibit diverse interactions within biological systems due to the presence of both hydrophobic and hydrophilic regions.

Biological Activity Overview

-

Cytotoxicity :

- Studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives like 4-chloromethylbiphenyl have demonstrated significant biological activity in short-term carcinogenicity tests, suggesting that structural analogs may also possess cytotoxic properties .

- The cytotoxic effects of this compound need to be specifically evaluated against various cancer cell lines to establish its therapeutic potential.

-

Mechanisms of Action :

- Compounds that contain guanidine groups are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound operates remain to be fully elucidated.

- Related studies on 4-chloroisocoumarins indicate that similar compounds can act as protease inhibitors, which may provide insights into the potential inhibitory roles of this compound against specific proteases involved in disease processes .

Research Findings and Case Studies

Potential Applications

- Cancer Therapeutics : Given the structural similarities with other bioactive compounds, there is potential for this compound to serve as a lead compound in developing new anticancer agents.

- Bioremediation : Its degradation pathways suggest utility in environmental applications, particularly in the detoxification of chlorinated pollutants.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(4-Chlorobenzyl)-N-methylguanidine sulfate, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular weight (386.92 g/mol, based on related guanidine derivatives), density (~1.0 g/cm³), and thermal stability. These are determined via:

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% threshold recommended).

- Differential Scanning Calorimetry (DSC) : To identify melting points and thermal decomposition profiles.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl groups) .

- Data Table :

| Property | Method | Typical Value |

|---|---|---|

| Molecular Weight | Mass Spectrometry | 386.92 g/mol |

| Purity | HPLC | ≥95% |

| Thermal Stability | DSC | Decomposition >200°C |

Q. What are the standard synthetic routes for N-substituted guanidine derivatives like this compound?

- Methodological Answer : A three-step synthesis is common:

Isocyanide Coupling : React 4-chlorobenzylamine with methyl isocyanide in acetic acid (yield: ~68%) .

Sulfonation : Introduce sulfonyl groups using 2-methylthio-4-chloro-5-methylbenzenesulfonyl chloride under reflux .

Salt Formation : React with sulfuric acid to form the sulfate salt, purified via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Use glacial acetic acid for higher reactivity (vs. 1,4-dioxane) .

- Temperature Control : Maintain reflux at 110–120°C for 1–8 hours, depending on substituents .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate guanidine formation .

- Data Contradiction Analysis : Yields vary from 68% (isocyanide method ) to <50% (sulfonamide routes ). Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .

Q. What analytical techniques are critical for resolving structural ambiguities in N-(4-Chlorobenzyl)-N-methylguanidine derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond angles (e.g., C–C = 0.005 Å accuracy) and confirm sulfonate geometry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]⁺ at m/z 387.1873) .

- Infrared Spectroscopy (IR) : Identify sulfonate S=O stretches (~1350 cm⁻¹) and guanidine N–H bends (~1600 cm⁻¹) .

- Case Study : SCXRD confirmed a twisted conformation in the chlorobenzyl group (torsion angle: 85.3°) .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize TRPV1 receptors (linked to pain modulation) or cancer targets (e.g., topoisomerase II) .

- In Vitro Assays : Use MTT assays (IC₅₀ determination) with HT-29 colon cancer cells .

- Mechanistic Studies : Employ patch-clamp electrophysiology for ion channel antagonism (e.g., IC₅₀ = 0.8 µM for TRPV1) .

- Data Interpretation : Correlate logP values (>2.5) with membrane permeability for SAR analysis .

Q. How should researchers address discrepancies in reported synthesis yields or analytical data?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols with strict control of humidity (affects sulfonate stability) .

- Error Source Analysis : Quantify impurities via LC-MS (e.g., methyl ester byproducts in acidic conditions) .

- Collaborative Validation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) .

- Example : A yield drop from 68% to 50% was traced to incomplete isocyanide coupling; increasing reaction time to 24 hours resolved this .

Data Presentation Guidelines

Q. What are best practices for presenting raw and processed data in publications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.